molecular formula C16H15NO3 B3251919 4-benzyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid CAS No. 212578-39-7

4-benzyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid

Cat. No.: B3251919
CAS No.: 212578-39-7
M. Wt: 269.29 g/mol
InChI Key: DDFHPFXSVBIAON-UHFFFAOYSA-N
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Description

4-benzyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid is a heterocyclic compound that belongs to the class of benzoxazines. Benzoxazines are known for their diverse biological activities and potential applications in medicinal chemistry. This compound features a benzoxazine ring fused with a benzene ring and a carboxylic acid functional group, making it an interesting target for synthetic and medicinal chemists.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid typically involves the formation of the benzoxazine ring followed by the introduction of the benzyl and carboxylic acid groups. One common method involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors to enhance yield and efficiency. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs.

Mechanism of Action

The mechanism by which 4-benzyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid exerts its effects involves its interaction with specific molecular targets. For instance, in anticancer studies, it has been shown to inhibit cell proliferation by interfering with cellular signaling pathways . The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-benzyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid is unique due to the presence of both a benzyl group and a carboxylic acid group, which confer distinct chemical and biological properties. This combination of functional groups allows for versatile chemical modifications and potential therapeutic applications .

Properties

IUPAC Name

4-benzyl-2,3-dihydro-1,4-benzoxazine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO3/c18-16(19)15-11-17(10-12-6-2-1-3-7-12)13-8-4-5-9-14(13)20-15/h1-9,15H,10-11H2,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDFHPFXSVBIAON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2N1CC3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801167857
Record name 3,4-Dihydro-4-(phenylmethyl)-2H-1,4-benzoxazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801167857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

212578-39-7
Record name 3,4-Dihydro-4-(phenylmethyl)-2H-1,4-benzoxazine-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=212578-39-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Dihydro-4-(phenylmethyl)-2H-1,4-benzoxazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801167857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
4-benzyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid

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